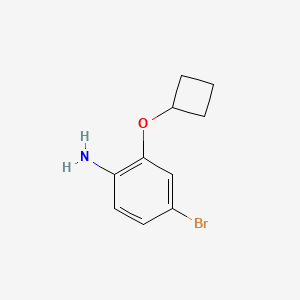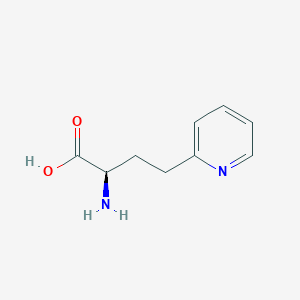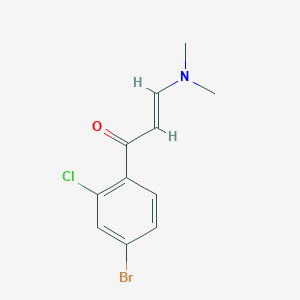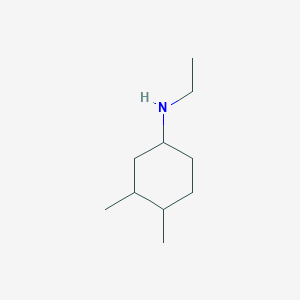
N-ethyl-3,4-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3,4-dimethylcyclohexan-1-amine: is an organic compound with the molecular formula C10H21N . It is a cyclohexane derivative with an ethyl group and two methyl groups attached to the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,4-dimethylcyclohexan-1-amine can be achieved through several methods. One common approach is the Leuckart reaction , which involves the reductive amination of aldehydes and ketones . This method is known for its simplicity and cost-effectiveness, using readily available raw materials. The reaction typically involves heating a mixture of the desired aldehyde or ketone with formamide and a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yields and purity, utilizing advanced catalytic systems and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Amine derivatives
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
N-ethyl-3,4-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of N-ethyl-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethylcyclohexan-1-amine: A closely related compound with similar chemical properties but lacking the ethyl group.
N-methyl-3,4-dimethylcyclohexan-1-amine: Another similar compound with a methyl group instead of an ethyl group.
Uniqueness
N-ethyl-3,4-dimethylcyclohexan-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-ethyl-3,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-4-11-10-6-5-8(2)9(3)7-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
SOOFEMWNDOPZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCC(C(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13312563.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile](/img/structure/B13312564.png)
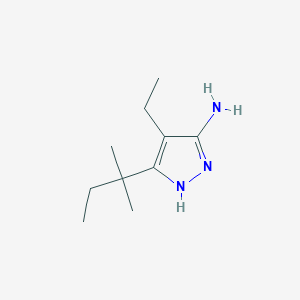

![2-Propanoylspiro[4.5]decan-1-one](/img/structure/B13312576.png)
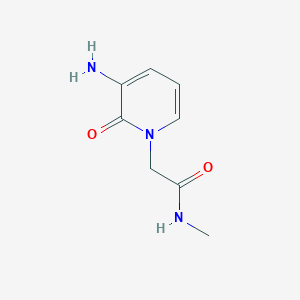
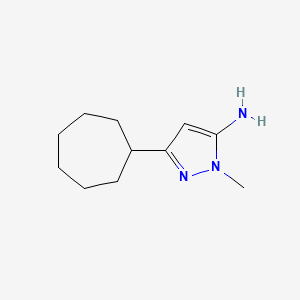
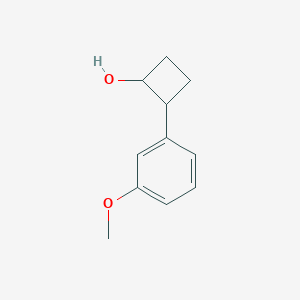

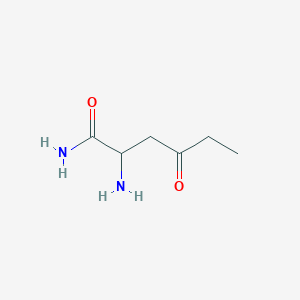
![5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13312625.png)
